molecular formula C5H3N3O2S B12523758 3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one CAS No. 832127-92-1

3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B12523758
CAS No.: 832127-92-1
M. Wt: 169.16 g/mol
InChI Key: APIWBODIGXGZNH-UHFFFAOYSA-N
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Description

3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a unique fusion of thieno and triazinone rings

Properties

CAS No.

832127-92-1

Molecular Formula

C5H3N3O2S

Molecular Weight

169.16 g/mol

IUPAC Name

3-hydroxythieno[2,3-d]triazin-4-one

InChI

InChI=1S/C5H3N3O2S/c9-5-3-1-2-11-4(3)6-7-8(5)10/h1-2,10H

InChI Key

APIWBODIGXGZNH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)N(N=N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[2,3-d]triazine derivatives with hydroxylating agents under controlled temperatures and pH levels . The reaction conditions often require the use of catalysts to facilitate the cyclization process and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods utilize automated systems to maintain optimal reaction conditions, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Structural Features and Reactivity

The compound 3-Hydroxythieno[2,3-d] triazin-4(3H)-one (C₇H₅N₃O₂S, molecular weight 163.13 g/mol) combines a fused thieno ring with a triazine core, featuring a hydroxyl group at position 3 and a carbonyl group at position 4 . These functional groups collectively influence its reactivity:

  • Hydroxyl group : Likely participates in hydrogen bonding, nucleophilic substitution, or condensation reactions.

  • Carbonyl group : Acts as an electrophilic site for nucleophilic attack or enolate formation.

Potential Reaction Pathways

While specific reaction data for this compound is limited in the provided sources, analogous triazine derivatives (e.g., 1,2,4-triazinones) suggest the following plausible reactivity:

Nucleophilic Substitution

The hydroxyl group’s acidic nature may enable substitution reactions. For example, under alkaline conditions, the hydroxyl oxygen could act as a leaving group, forming reactive intermediates for subsequent alkylation or acylation.

Carbonyl Reactivity

The carbonyl group may undergo:

  • Nucleophilic addition : Attack by amines, hydrides, or organometallic reagents.

  • Enolate formation : Deprotonation under basic conditions, enabling alkylation or aldol-like reactions.

Ring-Opening Reactions

The fused thieno-triazine system might undergo cleavage under harsh conditions (e.g., strong acids/bases), though stability data is not explicitly provided.

Limitations in Available Data

The provided sources lack explicit reaction pathways, spectroscopic data, or kinetic studies for this compound. Further experimental research is required to fully characterize its reactivity.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has shown promising results in anticancer research. A study demonstrated that derivatives of thieno[2,3-d][1,2,3]triazin-4(3H)-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, one derivative displayed an IC50 value of 0.52 µM against L1210 leukemia cells, indicating potent cytotoxicity .

Antimicrobial Properties
Research indicates that 3-hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one derivatives possess notable antimicrobial activity. For example, compounds synthesized with different substituents showed varying levels of effectiveness against Gram-positive and Gram-negative bacteria. One compound demonstrated a minimum inhibitory concentration (MIC) of 6.75 µg/mL against a Gram-positive strain, highlighting its potential as a new antimicrobial agent .

Antihistaminic Activity
Case studies have also reported antihistaminic properties for certain derivatives of this compound. These compounds were tested for their ability to inhibit histamine-induced responses in animal models, suggesting their potential use in treating allergic reactions .

Agricultural Applications

Herbicides and Pesticides
The thieno[2,3-d][1,2,3]triazin-4(3H)-one scaffold has been explored for its application as herbicides and pesticides. Its derivatives have been evaluated for their effectiveness in controlling various agricultural pests and weeds. The chemical structure allows for modifications that enhance biological activity while reducing toxicity to non-target organisms .

Material Science Applications

Polymer Chemistry
In material science, 3-hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one has been investigated for its potential use in polymer synthesis. Its unique chemical properties enable the formation of novel polymers with desirable mechanical and thermal properties. These materials could find applications in coatings and composites .

Data Summary

Application AreaSpecific ActivityReference
Medicinal ChemistryAnticancer (IC50 = 0.52 µM)
Antimicrobial (MIC = 6.75 µg/mL)
Antihistaminic activity
Agricultural ChemistryHerbicides and pesticides
Material SciencePolymer synthesis

Case Studies

  • Anticancer Study : A comprehensive study involving various synthesized derivatives of thieno[2,3-d][1,2,3]triazin-4(3H)-one showed significant anticancer activity across multiple cell lines. The study concluded that structural modifications could enhance efficacy against specific cancer types.
  • Antimicrobial Evaluation : A series of compounds were synthesized and tested using the agar diffusion method against standard microbial strains. Results indicated that certain substitutions led to increased antimicrobial potency compared to existing antibiotics.

Mechanism of Action

The mechanism of action of 3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: Shares a similar triazinone core but differs in the fused benzene ring.

    1,2,4-Triazine: Another triazine derivative with different substitution patterns and biological activities.

    1,3,5-Triazine: Known for its applications in agriculture and pharmaceuticals.

Uniqueness

3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one is unique due to its fused thieno ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its potential as a versatile scaffold in drug design and material science.

Biological Activity

3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and antihistaminic activities.

Chemical Structure and Synthesis

The compound belongs to the class of thieno[2,3-d][1,2,3]triazin derivatives, which are known for their potential pharmacological applications. The synthesis typically involves multi-step reactions starting from simple precursors. For instance, a common synthetic route includes the reaction of thiosemicarbazide with appropriate aldehydes or ketones to form the triazine core, followed by hydroxylation to yield the final product .

Antimicrobial Activity

Research has demonstrated that 3-hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one exhibits notable antimicrobial properties. A study evaluated various derivatives of thieno[2,3-d][1,2,3]triazin-4-ones against a range of bacterial and fungal strains. The results indicated that certain derivatives possess significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 32 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
S1Staphylococcus aureus32
S2Escherichia coli64
S3Candida albicans128

Antihistaminic Activity

In addition to its antimicrobial effects, 3-hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one has been investigated for antihistaminic properties. A study involving in vivo assays showed that the compound effectively reduced allergic responses in animal models. The mechanism appears to involve antagonism of H1 receptors, leading to decreased histamine release and subsequent allergic symptoms .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent investigation focused on the synthesis of novel thieno[2,3-d][1,2,3]triazin derivatives aimed at enhancing antimicrobial activity. The study synthesized several compounds and evaluated their efficacy using standard disk diffusion methods. Compounds with electron-withdrawing groups showed improved activity compared to those with electron-donating groups.

Case Study 2: Antihistaminic Properties
Another study assessed the antihistaminic potential of various thieno[2,3-d][1,2,3]triazin derivatives in a controlled setting. The results indicated that specific modifications to the triazine ring significantly enhanced antihistaminic activity compared to baseline compounds.

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorReagent Ratio (NaNO₂:HCl)TemperatureYield (%)Reference
2-Amino-3-(N-methylamide)1.2:1.025°C68
2-Amino-3-(N-phenylamide)1.5:1.020°C72

Basic: How is the molecular structure of this compound validated in academic research?

Answer:
Structural confirmation relies on multi-technique validation :

  • X-ray crystallography : SHELXL software refines crystallographic data to resolve bond lengths/angles and confirm heterocyclic geometry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 6.8–7.2 ppm (thiophene protons) and δ 160–165 ppm (triazinone carbonyl).
    • IR : Stretching bands at 1680–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (O-H) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Yield optimization requires addressing byproduct formation and reaction kinetics :

  • Temperature control : Lower temperatures (15–20°C) reduce nitrosation side reactions.
  • Additives : Use DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) to suppress racemization in chiral intermediates .
  • Stoichiometry : Excess NaNO₂ (1.5–2.0 equiv) ensures complete diazotization of amino groups.

Critical Note : Pilot-scale trials should monitor pH stability (pH 1–2) to avoid decomposition of the triazinone core .

Advanced: How to resolve contradictions in reported antimicrobial activity data?

Answer:
Discrepancies in bioactivity often arise from assay variability or structural analogs :

  • Assay standardization : Compare MIC (Minimum Inhibitory Concentration) values using consistent strains (e.g., S. aureus ATCC 25923) and broth microdilution protocols.
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the thiophene ring enhance activity against Gram-negative bacteria, while bulky substituents reduce membrane penetration .

Q. Table 2: Antimicrobial Activity Trends

Substituent (R)MIC against E. coli (µg/mL)MIC against C. albicans (µg/mL)
-CH₃3264
-NO₂816
-Ph128256

Advanced: What computational tools are recommended for studying its reactivity?

Answer:

  • Density Functional Theory (DFT) : Models electron distribution in the triazinone ring to predict sites for electrophilic substitution (e.g., B3LYP/6-31G* level).
  • Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., fungal CYP51 enzyme for antifungal studies) .

Advanced: How to address solubility challenges in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤5% v/v) to dissolve the compound without cytotoxicity.
  • Derivatization : Introduce hydrophilic groups (e.g., -SO₃H) at the 3-position while maintaining bioactivity .

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